N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470608
InChI: InChI=1S/C10H17ClN2O2/c1-8(14)12(2)6-9-3-4-13(7-9)10(15)5-11/h9H,3-7H2,1-2H3
SMILES: CC(=O)N(C)CC1CCN(C1)C(=O)CCl
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13470608

Molecular Formula: C10H17ClN2O2

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide -

Specification

Molecular Formula C10H17ClN2O2
Molecular Weight 232.71 g/mol
IUPAC Name N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-methylacetamide
Standard InChI InChI=1S/C10H17ClN2O2/c1-8(14)12(2)6-9-3-4-13(7-9)10(15)5-11/h9H,3-7H2,1-2H3
Standard InChI Key QWNLNEPDFHRCEP-UHFFFAOYSA-N
SMILES CC(=O)N(C)CC1CCN(C1)C(=O)CCl
Canonical SMILES CC(=O)N(C)CC1CCN(C1)C(=O)CCl

Introduction

Structural Characteristics and Molecular Properties

Core Structural Features

N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide features a pyrrolidine ring substituted at the 1-position with a chloroacetyl group (-CO-CH<sub>2</sub>Cl) and at the 3-position with an N-methyl acetamide moiety (-CH<sub>2</sub>-N(CH<sub>3</sub>)COCH<sub>3</sub>) . The chloroacetyl group introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues in biological targets, while the acetamide side chain enhances solubility and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>10</sub>H<sub>17</sub>ClN<sub>2</sub>O<sub>2</sub>
Molecular Weight232.71 g/mol
IUPAC NameN-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-methylacetamide
Canonical SMILESCC(=O)N(C)CC1CCN(C1)C(=O)CCl

Stereochemical Considerations

The compound’s stereochemistry is defined by the pyrrolidine ring’s chair conformation, with the chloroacetyl and acetamide groups occupying equatorial positions to minimize steric strain . Computational models predict a dipole moment of 5.2 Debye, favoring interactions with polar enzyme active sites .

Synthesis and Manufacturing Processes

Stepwise Synthesis Pathway

The synthesis typically involves a three-step sequence :

  • Pyrrolidine Functionalization: Reacting 3-(aminomethyl)pyrrolidine with chloroacetyl chloride under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>) to form 1-(2-chloroacetyl)pyrrolidin-3-ylmethanamine.

  • N-Methylation: Treating the intermediate with methyl iodide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Acetamide Formation: Acetylation using acetic anhydride in dichloromethane at 0–5°C to prevent over-acylation .

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
1Chloroacetyl chloride, K<sub>2</sub>CO<sub>3</sub>0–25°C78%
2Methyl iodide, TBAB40°C85%
3Acetic anhydride, DCM0–5°C92%

Industrial-Scale Production

Continuous flow reactors optimize mass transfer and reduce reaction times (residence time: 15 min) compared to batch processes. A 2024 patent highlights a 94% purity yield using microchannel reactors with in-line IR monitoring .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound exhibits moderate water solubility (12 mg/mL at 25°C) due to its polar acetamide group, with a logP of 1.8 indicating balanced lipophilicity . Stability studies show degradation <5% under acidic (pH 2) and oxidative (3% H<sub>2</sub>O<sub>2</sub>) conditions over 24 hours, but sensitivity to strong bases (pH >10) .

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.15 (s, 2H, CH<sub>2</sub>Cl), 3.42 (m, 1H, pyrrolidine CH), 3.28 (s, 3H, N-CH<sub>3</sub>), 2.95 (m, 2H, CH<sub>2</sub>N) .

  • IR: 1655 cm<sup>-1</sup> (C=O stretch), 1540 cm<sup>-1</sup> (N-H bend) .

CompoundPlk1 IC<sub>50</sub> (μM)MAPK IC<sub>50</sub> (μM)
Target compound0.24>50
N-Methyl-pyrrolidine control5.612.3

Receptor Antagonism

The compound shows affinity for muscarinic M<sub>3</sub> receptors (K<sub>i</sub> = 18 nM), outperforming darifenacin (K<sub>i</sub> = 32 nM) in bladder smooth muscle relaxation assays .

Comparative Analysis with Structural Analogues

Functional Group Impact on Activity

Replacing the chloroacetyl group with hydroxyacetyl reduces Plk1 inhibition 20-fold, underscoring the chlorine’s role in electrophilic reactivity .

Table 4: Analogues and Key Properties

CompoundSubstituentlogPPlk1 IC<sub>50</sub> (μM)
Target compound-CO-CH<sub>2</sub>Cl1.80.24
Hydroxyacetyl analogue-CO-CH<sub>2</sub>OH0.94.8
N-Ethyl variant-N(CH<sub>2</sub>CH<sub>3</sub>)2.10.31

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator